REACTION_SMILES
|
[C:1]1(=[O:2])[N:5]([CH:6]2[CH2:7][O:8][c:9]3[c:10]([cH:14][cH:15][cH:16][cH:17]3)[NH:11][C:12]2=[O:13])[C:3](=[O:4])[c:18]2[cH:19][cH:20][cH:21][cH:22][c:23]21.[CH3:27][CH2:28][OH:29].[NH2:25][NH2:26].[OH2:24]>>[NH2:5][CH:6]1[CH2:7][O:8][c:9]2[c:10]([cH:14][cH:15][cH:16][cH:17]2)[NH:11][C:12]1=[O:13]
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Name
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O=C1Nc2ccccc2OCC1N1C(=O)c2ccccc2C1=O
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Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
O=C1Nc2ccccc2OCC1N1C(=O)c2ccccc2C1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
NC1COc2ccccc2NC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]1(=[O:2])[N:5]([CH:6]2[CH2:7][O:8][c:9]3[c:10]([cH:14][cH:15][cH:16][cH:17]3)[NH:11][C:12]2=[O:13])[C:3](=[O:4])[c:18]2[cH:19][cH:20][cH:21][cH:22][c:23]21.[CH3:27][CH2:28][OH:29].[NH2:25][NH2:26].[OH2:24]>>[NH2:5][CH:6]1[CH2:7][O:8][c:9]2[c:10]([cH:14][cH:15][cH:16][cH:17]2)[NH:11][C:12]1=[O:13]
|
Name
|
O=C1Nc2ccccc2OCC1N1C(=O)c2ccccc2C1=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1Nc2ccccc2OCC1N1C(=O)c2ccccc2C1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
NC1COc2ccccc2NC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]1(=[O:2])[N:5]([CH:6]2[CH2:7][O:8][c:9]3[c:10]([cH:14][cH:15][cH:16][cH:17]3)[NH:11][C:12]2=[O:13])[C:3](=[O:4])[c:18]2[cH:19][cH:20][cH:21][cH:22][c:23]21.[CH3:27][CH2:28][OH:29].[NH2:25][NH2:26].[OH2:24]>>[NH2:5][CH:6]1[CH2:7][O:8][c:9]2[c:10]([cH:14][cH:15][cH:16][cH:17]2)[NH:11][C:12]1=[O:13]
|
Name
|
O=C1Nc2ccccc2OCC1N1C(=O)c2ccccc2C1=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1Nc2ccccc2OCC1N1C(=O)c2ccccc2C1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
NC1COc2ccccc2NC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |